Sorbitol 6-monooleate
Description
Structure
2D Structure
Properties
CAS No. |
1333-68-2 |
|---|---|
Molecular Formula |
C24H46O7 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1 |
InChI Key |
WERKSKAQRVDLDW-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Other CAS No. |
143615-26-3 1333-68-2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering of Sorbitol 6 Monooleate
Esterification Pathways for Sorbitol 6-Monooleate Synthesis
This compound is primarily produced through the esterification of sorbitol, a sugar alcohol, with oleic acid. huanachemical.com This process can be achieved through chemical catalysis or more environmentally benign biocatalytic routes.
Chemical Esterification Processes
Conventional chemical synthesis of sorbitol esters involves the direct reaction of sorbitol and fatty acids at high temperatures, often in the presence of a catalyst. researchgate.net These processes, while effective, can lead to the formation of by-products and require significant energy input. umich.edu
Acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, and phosphoric acid, are commonly employed to facilitate the esterification of sorbitol. researchgate.netcsic.es The mechanism involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of sorbitol. Zeolites, a type of solid acid catalyst, have also been investigated for this reaction. sci-hub.semdpi.com The use of zeolites like H-β-zeolite can offer advantages in terms of catalyst reusability and selectivity. mdpi.com Specifically, large-pore zeolites such as beta and mordenite (B1173385) have been shown to selectively catalyze the formation of linear-chain sorbitol and sorbitan (B8754009) monoesters. sci-hub.se
A two-step cascade reaction using solid acid catalysts has been developed to improve selectivity. nih.gov This process involves the initial protection of sorbitol through ketalization, followed by esterification with the fatty acid. nih.gov This approach aims to control the number of free hydroxyl groups, thereby minimizing the formation of higher esters and anhydrides. mdpi.comresearchgate.net
Alkaline catalysts, including sodium hydroxide (B78521), potassium hydroxide, and alkali metal soaps, can also be used for the direct esterification of sorbitol. google.comatamanchemicals.comjustia.com The base deprotonates the hydroxyl group of sorbitol, forming an alkoxide which is a more potent nucleophile for attacking the fatty acid. This method is often carried out at elevated temperatures, typically between 190°C and 260°C. atamanchemicals.com A process involving a composite catalyst of sodium hydroxide and high-purity phosphite (B83602) has been developed to shorten reaction times and lower the reaction temperature by 20-40°C compared to traditional methods. google.com
During the esterification process, particularly at high temperatures, sorbitol can undergo intramolecular dehydration (anhydrization) to form sorbitan (a mixture of 1,4- and 1,5-anhydrosorbitol) and isosorbide (B1672297) (1,4:3,6-dianhydrosorbitol). csic.esbtsjournals.com This is a critical aspect of the synthesis as the resulting product is often a complex mixture of sorbitol esters, sorbitan esters, and isosorbide esters. csic.es
The degree of anhydrization can be controlled by reaction conditions such as temperature and the type of catalyst used. scribd.comgoogle.com For instance, acid catalysts tend to promote the formation of hexide esters (isosorbide esters), while alkaline catalysts favor the formation of hexitan esters (sorbitan esters). google.com A two-step process where sorbitol is first anhydrized using an acid catalyst, followed by esterification with a basic catalyst at temperatures not exceeding 215°C, has been shown to produce sorbitan esters with less color. justia.comscribd.com The desired degree of anhydrization, often measured by the hydroxyl number, depends on the specific fatty acid and the intended esterification temperature. scribd.com For example, to produce sorbitan monostearate, an anhydro sorbitol with a hydroxyl number in the range of about 1250 to 1400 is desired. scribd.com
Optimizing reaction parameters is crucial for achieving high yields and desired product characteristics. Key variables include temperature, reaction time, and the molar ratio of reactants.
Temperature: Chemical esterification is typically conducted at high temperatures, ranging from 170°C to 260°C. google.com One study found the optimal temperature for the synthesis of sorbitol monooleate using a zinc oxide catalyst to be 210°C. researchgate.net However, lower temperatures, around 180°C, have also been used with catalysts like p-toluene sulfonic acid. atamanchemicals.com
Time: Reaction times can vary significantly depending on the temperature and catalyst. For instance, at 210°C with a zinc oxide catalyst, an optimal reaction time of 2.5 hours was reported. researchgate.net In another process, a reaction time of 8.5-9 hours was employed. google.com
Reactant Ratios: The molar ratio of fatty acid to sorbitol influences the degree of esterification. To produce mixtures of sorbitol esters with an average degree of substitution from about 3 to 5.5, a molar ratio of free fatty acid to sorbitol of at least 7:1 is recommended. google.com For the synthesis of sorbitan monooleate, an oleic acid to sorbitol ratio of 1.0 was found to be optimal in one study, yielding 72.9% product in 60 minutes. atamanchemicals.com Another process specifies an oleic acid to sorbitol molar ratio of 1.60-1.62. google.com
Table 1: Optimization of Reaction Conditions for Sorbitol Monooleate Synthesis
| Parameter | Catalyst | Optimal Value | Reference |
|---|---|---|---|
| Temperature | Zinc Oxide | 210 °C | researchgate.net |
| Time | Zinc Oxide | 2.5 hours | researchgate.net |
| Reactant Ratio (Oleic Acid:Sorbitol) | p-Toluene Sulfonic Acid | 1.0 | atamanchemicals.com |
| Reactant Ratio (Oleic Acid:Sorbitol) | Not specified | 1.60-1.62 (molar) | google.com |
| Reactant Ratio (Free Fatty Acid:Sorbitol) | Not specified | >7:1 (molar) | google.com |
Biocatalytic Synthesis Routes
Enzymatic synthesis of sorbitol esters offers a more sustainable alternative to chemical methods, operating under milder conditions and often with higher regioselectivity. umich.edu Lipases are the most commonly used enzymes for this purpose.
The use of lipases, such as those from Aspergillus terreus and Candida antarctica lipase (B570770) B (CALB), has been shown to be effective in catalyzing the esterification of sorbitol. umich.eduscispace.comacs.org These enzymatic reactions are typically carried out in non-aqueous or micro-aqueous organic media to shift the equilibrium towards synthesis. umich.edu
Key factors influencing biocatalytic synthesis include:
Enzyme Selection: Different lipases exhibit varying activities and selectivities. For example, A. terreus lipase has been used for the regioselective synthesis of sorbitol 1(6)-monostearate. umich.eduscispace.com Immobilized CALB is another popular choice due to its preference for converting primary alcohols, leading to predominantly linear polyesters when reacting with sorbitol. acs.org
Solvent System: The choice of solvent is critical as it must solubilize both the polar sorbitol and the nonpolar fatty acid without denaturing the enzyme. mdpi.com Systems like n-hexane and acetone (B3395972) have been used. scispace.comnih.gov A challenge is that sorbitol has low solubility in many organic solvents, which can limit reaction rates. acs.org To overcome this, eutectic mixtures of sorbitol and fatty acids have been explored to create homogeneous, high-concentration reaction media. researchgate.net
Water Activity: Controlling the water activity (a_w) is crucial in enzymatic esterification to prevent the reverse reaction (hydrolysis). Molecular sieves are often added to the reaction mixture to remove the water produced during the reaction. scispace.com
Temperature: Enzymatic reactions are conducted at much lower temperatures than chemical synthesis, typically between 37°C and 60°C. scispace.com One study found an optimal temperature of 45°C for the synthesis of sorbitol 1(6)-monostearate using A. terreus lipase, achieving a 90% conversion in 12 hours. scispace.com
Table 2: Research Findings on Biocatalytic Synthesis of Sorbitol Esters
| Enzyme | Substrates | Solvent | Key Findings | Reference |
|---|---|---|---|---|
| Aspergillus terreus lipase (immobilized) | Sorbitol, Stearic Acid | n-Hexane | 96% conversion to sorbitol 1(6)-monostearate in 12 hours at 45°C. | umich.eduscispace.com |
| Candida antarctica lipase B (immobilized) | Sorbitol, 1,10-decanediol, dicarboxylic acids | Solvent-free | Synthesized fully biobased sorbitol-containing polyesters. | acs.org |
| Candida antarctica lipase | Sorbitol, Fatty Acids (C6-C16) | Eutectic media | Enhanced initial reaction rate and overall productivity compared to organic media. | researchgate.net |
Lipase-Mediated Esterification: Enzyme Specificity and Regioselectivity
The enzymatic synthesis of sorbitol esters using lipases offers a highly selective alternative to traditional chemical methods. researchgate.net Lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Chromobacterium viscosum, exhibit remarkable regioselectivity, preferentially catalyzing esterification at the primary hydroxyl groups of the sorbitol molecule. nih.govresearchgate.net This specificity is crucial for producing this compound with high purity, avoiding the mixture of isomers often generated in chemical synthesis. researchgate.netwur.nl
The choice of lipase is a critical factor influencing the reaction. For instance, Aspergillus terreus lipase has demonstrated the ability to catalyze the esterification of sorbitol with saturated fatty acids like stearic acid but shows limited activity with unsaturated oleic acid. researchgate.net In contrast, lipases are generally capable of acting in non-aqueous media, which is advantageous for esterification reactions. nih.gov The regioselectivity of lipases can also be influenced by the reaction conditions. For example, studies with Chromobacterium viscosum lipase have shown that it acylates sorbitol in a regioselective manner, leading to specific di-, tri-, and tetraesters. nih.gov
The enzymatic approach not only provides high selectivity but also operates under mild conditions, reducing energy consumption and the formation of by-products. researchgate.netnih.gov
Deep Eutectic Systems (DES) as Green Reaction Media in Biocatalysis
Deep eutectic systems (DESs) have emerged as promising green solvents for the biocatalytic synthesis of sorbitol esters. mdpi.comacs.org These systems, typically formed by mixing a hydrogen bond donor (like sorbitol itself) with a hydrogen bond acceptor (such as choline (B1196258) chloride), offer several advantages over conventional organic solvents. mdpi.com They are often biodegradable, non-toxic, and can enhance the solubility of polar substrates like sorbitol. mdpi.comresearchgate.net
A "2-in-1" system where sorbitol is both a substrate and a component of the DES has been successfully employed for the synthesis of sorbitol laurate. researchgate.netmdpi.com This approach simplifies the reaction setup and can overcome solubility issues. mdpi.com Research has shown that the composition of the DES, including the presence of water, can significantly impact the reaction yield. mdpi.com While DESs present a greener alternative, challenges such as high viscosity and potential enzyme inhibition by some DES components remain areas of active investigation. researchgate.netacs.org
Table 1: Comparison of Reaction Systems for Sorbitol Ester Synthesis
| Reaction System | Key Features | Advantages | Challenges | Reference |
| Organic Solvents | Conventional medium for enzymatic synthesis. | Well-established, can achieve high yields. | Use of environmentally unfriendly solvents, low solubility of sorbitol. | acs.orgacs.org |
| Deep Eutectic Systems (DES) | Green, biodegradable solvent system. | Enhanced sorbitol solubility, "2-in-1" system possible. | High viscosity, potential enzyme inhibition. | mdpi.comresearchgate.netacs.org |
Influence of Water Activity and Solvent Systems on Enzymatic Reactions
Water activity (aw) is a critical parameter in lipase-catalyzed esterification reactions. While a certain amount of water is essential for maintaining the enzyme's active conformation, excess water can promote the reverse reaction, hydrolysis, thereby reducing the ester yield. nih.gov In nearly water-free media, lipases favor the synthesis of esters. researchgate.netmdpi.com The optimal water activity is a delicate balance that needs to be controlled for maximizing product formation.
The choice of solvent system also plays a pivotal role. The solvent must solubilize both the polar sorbitol and the nonpolar oleic acid without inactivating the enzyme. mdpi.com Hydrophobic solvents are often preferred as they can minimize the competing hydrolysis reaction. nih.gov However, the poor solubility of sorbitol in such solvents presents a significant challenge. acs.org To address this, co-solvent systems have been investigated. For example, a two-phase system with 2-pyrrolidone as a cosolvent for sorbitol has been shown to be effective. researchgate.net The interaction between the solvent, water activity, and enzyme performance is complex and requires careful optimization for each specific reaction system. nih.gov
Catalysis in this compound Production
Heterogeneous Catalytic Systems
Heterogeneous catalysts are widely employed in the production of sorbitol and its derivatives due to their ease of separation from the reaction mixture and potential for reuse. In the context of producing the precursor sorbitol, supported metal catalysts, such as ruthenium (Ru) or nickel (Ni) on supports like activated carbon (AC), titania (TiO₂), or zeolites, are commonly used for the hydrogenation of glucose. mdpi.comd-nb.info The support material can significantly influence the catalyst's activity and stability. mdpi.com For the direct esterification of sorbitol with oleic acid, solid acid catalysts are investigated as alternatives to traditional homogeneous catalysts.
The performance of these heterogeneous catalysts is influenced by various factors, including the metal particle size, the nature of the support, and the reaction conditions such as temperature and pressure. liverpool.ac.uk For instance, in the hydrogenation of glucose to sorbitol, Ru/C catalysts have shown high yields. mdpi.com The development of efficient and stable heterogeneous catalysts is crucial for creating more sustainable and economically viable processes for sorbitol ester production.
Homogeneous Catalysts
Homogeneous catalysts, such as mineral acids (e.g., sulfuric acid) and alkalis, have been traditionally used for the synthesis of sorbitol esters. researchgate.net These catalysts are effective in promoting the esterification reaction. However, their use presents several drawbacks, including the formation of by-products due to low selectivity, corrosion issues, and the need for complex separation and neutralization steps, which can generate significant waste. d-nb.inforesearchgate.net
In the synthesis of isosorbide (a di-anhydride of sorbitol), homogeneous acid catalysts are employed for the dehydration steps. d-nb.info While effective, the challenges associated with their use have driven research towards more environmentally friendly heterogeneous and enzymatic alternatives.
Supercritical Carbon Dioxide (scCO₂) as a Reaction Medium and Extractant
Supercritical carbon dioxide (scCO₂) has gained attention as a green and versatile medium for chemical reactions, including the synthesis of sorbitol esters. wikipedia.orgsemanticscholar.org As a solvent, scCO₂ is non-toxic, non-flammable, and its properties can be tuned by adjusting pressure and temperature. semanticscholar.orgresearchgate.net This allows for control over reactant solubility and reaction rates.
In enzymatic synthesis, scCO₂ can serve as the reaction medium, offering advantages such as high diffusivity and the ability to solubilize nonpolar substrates like oleic acid. researchgate.net For example, the synthesis of 6-O-sucrose laurate has been successfully carried out in scCO₂ using Novozyme 435. researchgate.net Furthermore, scCO₂ is an excellent extractant, which can be used to separate the product from the reaction mixture, simplifying the downstream processing. wikipedia.org The use of scCO₂ can also enhance the reaction conversion by facilitating the removal of water, a by-product of esterification. worktribe.com
Advanced Reaction Engineering for Enhanced Yield and Purity
The synthesis of this compound with high yield and purity necessitates advanced reaction engineering strategies. These strategies are primarily focused on overcoming challenges such as the formation of multiple by-products and the lack of control over the extent and position of esterification on the sorbitol molecule.
Strategies for Minimizing By-product Formation
The chemical synthesis of sorbitol esters often requires high temperatures (225-250 °C) and acid catalysis, which can lead to the formation of undesirable and often colored by-products. umich.edu A significant challenge in the synthesis of this compound is the formation of various by-products, including di-, tri-, and even higher-order esters, as well as anhydro-sorbitol (sorbitan and isosorbide) derivatives. google.comworktribe.com The intramolecular dehydration of sorbitol to form sorbitan is a common side reaction. btsjournals.com
Enzymatic catalysis presents a milder and more selective alternative to harsh chemical methods, thereby minimizing by-product formation. umich.edumdpi.com Lipases, for instance, can operate under much milder conditions, reducing the likelihood of dehydration and subsequent esterification of the resulting anhydro-sugars. umich.edu
Key strategies to minimize by-products include:
Enzymatic Catalysis: The use of specific lipases can significantly reduce the formation of unwanted side products. For example, lipase-catalyzed esterification in solvent-free systems has been shown to produce a product with a significantly higher monoester content (around 80%) compared to chemical synthesis (around 50%). researchgate.net The use of immobilized enzymes, such as Aspergillus terreus lipase on Accurel, not only allows for reuse but can also enhance yields and minimize by-products. semanticscholar.org
Temperature Control: As the reaction temperature increases, the rate of reaction also increases, driving the reaction towards more complete hydroxyl substitution and resulting in a higher proportion of higher-order esters. google.com Careful control of the reaction temperature is crucial. For instance, in lipase-mediated reactions, an optimal temperature can maximize the conversion to the desired monoester while higher temperatures can lead to enzyme inactivation. semanticscholar.org In chemical synthesis, controlling the temperature between 170°C and 190°C is preferred to manage the ester distribution. google.com
Reaction Time: The duration of the reaction directly impacts the product distribution. Longer reaction times generally lead to a higher degree of substitution. google.com By shortening the reaction time, the formation of di- and triesters can be limited.
Water Removal: The continuous removal of water, a by-product of esterification, is critical to drive the reaction towards the desired product and prevent the hydrolysis of the formed ester. uwaterloo.ca Methods like operating under reduced pressure or using molecular sieves can effectively remove water from the reaction medium. researchgate.netresearchgate.net
Solvent Selection: The choice of solvent can influence reaction selectivity. Polar solvents may favor the formation of monoesters due to their higher hydrophilicity. sci-hub.se The use of non-aqueous media like n-hexane or tert-butanol (B103910) in enzymatic synthesis has proven effective. semanticscholar.orgresearchgate.net
Control of Esterification Degree and Positional Isomerism
Achieving a high degree of control over both the number of fatty acid molecules attached to the sorbitol backbone (degree of esterification) and the specific hydroxyl group they attach to (positional isomerism or regioselectivity) is paramount for producing pure this compound.
Sorbitol has six hydroxyl groups with different reactivities (two primary and four secondary). google.com Chemical synthesis methods often struggle to selectively acylate only one primary hydroxyl group, leading to a complex mixture of isomers and esters with varying degrees of substitution. umich.edu
Advanced strategies for controlling esterification and isomerism include:
Regioselective Enzymatic Catalysis: The primary advantage of using enzymes, particularly lipases, is their high regioselectivity. Many lipases preferentially catalyze esterification at the primary hydroxyl groups (C1 and C6) of sorbitol. researchgate.netresearchgate.net For example, Lipozyme® TL IM (from Thermomyces lanuginosus) has been shown to be highly regioselective, exclusively esterifying the primary hydroxyl groups of sorbitol to produce 1-O- and 6-O-sorbitol monoesters. researchgate.net Similarly, Aspergillus terreus lipase has been used for the highly efficient and regioselective conversion of sorbitol to its 1(6)-monostearate. semanticscholar.orgresearchgate.net Chromobacterium viscosum lipase also demonstrates regioselective acylation of sorbitol. nih.gov
Substrate Molar Ratio: The molar ratio of the reactants (sorbitol and oleic acid) is a critical parameter. Using an excess of sorbitol can favor the formation of monoesters. However, in chemical synthesis aimed at higher degrees of substitution, a much higher molar ratio of fatty acid to sorbitol (from 7:1 to 12:1) is employed. google.com For monoester production, optimizing this ratio is key to maximizing the yield of the desired product while minimizing the formation of di- and triesters.
Reaction Conditions Optimization: A comprehensive study on the acylation of polyols revealed that selective esterification of one or two primary hydroxyl groups can be achieved by carefully selecting the reaction temperature, solvent, and using an excess of the polyol substrate. researchgate.net For instance, in the synthesis of palm-based sorbitol monoesters, a 76% conversion was achieved under optimized conditions of solvent, substrate ratio, temperature, and reaction time. researchgate.net
Table 1: Effect of Lipase Type on Regioselectivity in Sorbitol Esterification
| Lipase Source | Substrates | Key Finding on Regioselectivity | Reference |
| Thermomyces lanuginosus (Lipozyme® TL IM) | Sorbitol, Fatty Acid | Highly regioselective, esterifying exclusively at sorbitol's primary hydroxyl groups (1-O and 6-O). | researchgate.net |
| Aspergillus terreus | Sorbitol, Stearic Acid | Achieved highly efficient and regioselective conversion to sorbitol 1(6)-monostearate. | semanticscholar.orgresearchgate.net |
| Chromobacterium viscosum | Sorbitol, Decanoic Acid | Acylates sorbitol in a regioselective manner, producing specific di-, tri-, and tetraesters. | nih.gov |
Table 2: Influence of Reaction Parameters on Sorbitol Ester Synthesis
| Parameter | Effect on Synthesis | Example | Reference |
| Temperature | Increasing temperature generally increases the reaction rate but can lead to more by-products and enzyme denaturation. | In chemical synthesis, 170-190°C is preferred to control ester distribution. In enzymatic synthesis with A. terreus lipase, 45°C was optimal, with a decline in conversion at 50°C and 60°C. | google.comsemanticscholar.org |
| Substrate Molar Ratio | Affects the degree of esterification. | A fatty acid to sorbitol molar ratio of 2:1 was used in one study to produce monoesters. For higher esters, ratios of 7:1 to 12:1 are preferred. | google.comresearchgate.net |
| Solvent | Influences substrate solubility and reaction selectivity. | n-hexane and tert-butanol have been successfully used as solvents in enzymatic synthesis. | semanticscholar.orgresearchgate.net |
| Water Removal | Crucial for driving the esterification reaction forward. | The use of molecular sieves as a water absorbent improved conversion. | researchgate.net |
Self Assembly and Supramolecular Architectures of Sorbitol 6 Monooleate
Micellar Formation and Aggregation Behavior
The formation of micelles and the aggregation behavior of surfactants in solution are fundamental aspects of their self-assembly. This behavior is characterized by several key parameters, including the critical micelle concentration (CMC), the morphology of the aggregates, and the influence of the surrounding environment.
Critical Micelle Concentration (CMC) Determination
The critical micelle concentration is a crucial parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles.
Research Findings: No experimental data for the critical micelle concentration (CMC) of Sorbitol 6-monooleate could be located in the reviewed scientific literature.
Data on CMC of this compound:
| Method of Determination | Solvent | Temperature (°C) | CMC Value |
|---|
Morphologies of Aggregates in Solution
The morphology of aggregates formed by surfactants in solution can vary from simple spherical micelles to more complex structures like cylindrical micelles, vesicles, or lamellar phases.
Research Findings: Specific studies detailing the morphologies of aggregates formed by this compound in solution are not present in the available literature.
Influence of Solution Environment on Micellar Structures
The structure of micelles can be significantly influenced by the properties of the solution, such as temperature, pH, ionic strength, and the presence of additives.
Research Findings: There is no available research that specifically investigates the influence of the solution environment on the micellar structures of this compound.
Liquid Crystalline Phases and Mesophase Behavior
Many amphiphilic molecules, including certain sorbitol derivatives, can form liquid crystalline phases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.
Formation of Non-lamellar Lipid Phases
Non-lamellar phases, such as cubic and hexagonal phases, are of significant interest for various applications. The formation of these phases is dependent on the molecular geometry of the surfactant and the surrounding conditions.
Research Findings: The formation of non-lamellar lipid phases by this compound has not been documented in the scientific literature reviewed.
Molecular Ordering and Large-Scale Organization
The molecular ordering and large-scale organization within liquid crystalline phases determine their macroscopic properties and potential applications.
Research Findings: Specific data on the molecular ordering and large-scale organization of this compound in liquid crystalline phases is not available.
Formation of Interfacial Networks and Gels
This compound, a nonionic surfactant derived from sorbitol and oleic acid, demonstrates significant capabilities in forming complex supramolecular structures at interfaces and within bulk phases. Its molecular architecture, featuring a hydrophilic sorbitan (B8754009) head with multiple hydroxyl groups and a lipophilic, unsaturated oleyl tail, drives its self-assembly into networks that can structure liquid phases, leading to the formation of gels and other organized systems.
Self-Assembling Properties in Organic and Lipid Phases
The self-assembly of sorbitan esters like this compound in non-polar environments is governed by a combination of non-covalent interactions. The primary driving forces are hydrogen bonds among the free hydroxyl groups on the sorbitan head groups and van der Waals interactions between the hydrophobic alkyl chains. mdpi.comresearchgate.net In organic solvents and oils, these molecules arrange themselves to minimize unfavorable interactions with the non-polar medium, leading to the formation of aggregates.
Unlike its saturated counterpart, sorbitan monostearate, which is a solid at room temperature and a well-known organogelator, this compound is a liquid. acs.org This difference is attributed to the cis-double bond in the oleic acid chain, which introduces a kink and hinders the efficient packing required for crystallization at ambient temperatures. acs.org Nevertheless, this compound is a lipophilic surfactant that effectively forms water-in-oil (W/O) emulsions. atamanchemicals.com The self-assembly process for sorbitan esters can lead to the formation of structures such as toroidal inverse vesicles which can further transform into rod-shaped tubules upon cooling, creating an interconnected network within the organic phase. nih.gov
| Property | Description | Source |
|---|---|---|
| Chemical Name | D-Glucitol, mono-(9Z)-9-octadecenoate | nih.gov |
| Common Name | Sorbitan Monooleate (Span 80) | acs.org |
| Physical State | Viscous, yellow liquid at room temperature | acs.orgatamanchemicals.com |
| Solubility | Soluble in ethanol, toluene, mineral oil, and vegetable oils; insoluble in water | atamanchemicals.com |
| HLB Number | 4.3 | acs.org |
| Primary Function | Emulsifier, stabilizer, nonionic surfactant | atamanchemicals.com |
Entrapment and Structuring of Dispersed Phases
The networks formed by the self-assembly of this compound are capable of entrapping and structuring bulk liquid phases to form oleogels or other structured systems like foams. This process involves the creation of a three-dimensional network that immobilizes the solvent. While higher concentrations of solid sorbitan esters like sorbitan monostearate are required to form robust oleogels (typically ≥15% w/w in vegetable oils), the structuring ability of liquid this compound is utilized differently. acs.orgnih.gov
Recent research has demonstrated the fabrication of stable oleofoams using sorbitan esters. nih.gov In this process, aeration occurs at high temperatures where the surfactant is fully dissolved in the oil. nih.gov Upon rapid cooling, the surfactant molecules self-assemble at the oil-air interface and in the bulk phase, creating a network that encases air bubbles and stabilizes the foam structure. nih.gov While high-melting sorbitan monostearate creates ultrastable foams lasting for months, foams stabilized with the low-melting this compound exhibit a gradual decay over a period of more than a month. acs.orgnih.gov This highlights the critical role of the fatty acid chain's saturation in the long-term stability of the entrapped dispersed phase. The formation of hydrogen bonds between the surfactant and the oil is considered important for enhancing foam stability. acs.orgnih.gov
| Structuring Agent | Physical State (Room Temp) | Fatty Acid Chain | Resulting Oleofoam Stability | Source |
|---|---|---|---|---|
| Sorbitan Monostearate (Span 60) | Solid | Saturated (Stearic) | Ultrastable (stable for several months) | acs.orgnih.gov |
| Sorbitan Monooleate (Span 80) | Liquid | Unsaturated (Oleic) | Gradual decay (lasts > 1 month) | acs.orgnih.gov |
Interaction with Other Supramolecular Structures
The functionality and stability of this compound's self-assembled structures are often enhanced through interactions with other molecules, particularly other surfactants. It is commonly used as a co-emulsifier with its polyethoxylated derivative, polysorbate 80. atamanchemicals.com This combination of a low HLB emulsifier (this compound) and a high HLB emulsifier (polysorbate) allows for the formation of highly stable emulsions over a wide range of conditions.
The interaction with hydrophilic surfactants can significantly alter the microstructure of the gel or network. For instance, in gels formed by the related compound sorbitan monostearate, the addition of the hydrophilic surfactant polysorbate 20 was found to alter the gel microstructure from a network of individual tubules to star-shaped "clusters" of tubules. nih.gov A similar effect was not observed with sorbitan monopalmitate, where the addition of a polysorbate monoester caused a large increase in tubular length instead of clustering. nih.gov These findings indicate that the interaction between different types of surfactant molecules within the supramolecular assembly is highly specific and can be used to tailor the final properties of the structured system. The conformation of polylactide (PLA) chains, for example, can be adjusted by supramolecular interactions like hydrogen bond formation with organic molecules, including sorbitol derivatives, which can act as crystal nuclei in the PLA matrix. nih.gov
Emulsification Science and Interfacial Phenomena of Sorbitol 6 Monooleate
Emulsion Formation and Stabilization Mechanisms
Sorbitol 6-monooleate is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) head group derived from sorbitol and an oil-loving (lipophilic) tail from oleic acid. researchgate.net This dual nature dictates its behavior at the interface between oil and water, making it an effective emulsifier for stabilizing emulsions, particularly of the water-in-oil (W/O) type. The stabilization process is governed by a combination of physical mechanisms that collectively prevent the dispersed droplets from coalescing and the phases from separating.
When oil and water are mixed, the significant interfacial tension between them creates an energetically unfavorable state, driving the system to minimize the interfacial area by separating. Surfactants like this compound spontaneously migrate to and adsorb at this oil-water interface. nih.gov The hydrophilic sorbitol head orients towards the water phase, while the lipophilic oleate (B1233923) tail extends into the oil phase.
This molecular arrangement disrupts the cohesive forces between the molecules of each phase at the interface. By positioning themselves between the oil and water molecules, the surfactant molecules reduce the energy required to maintain the interface, thereby lowering the interfacial tension (IFT). mdpi.comucl.ac.uk The reduction in IFT facilitates the creation of a larger interfacial area with less energy input, which is essential for breaking down large droplets into smaller ones during the emulsification process. mdpi.com Research on related sorbitan (B8754009) esters has quantified this effect, demonstrating their ability to significantly lower the IFT between water and various hydrocarbon oil phases. researchgate.net The efficiency of a surfactant is often linked to its critical micelle concentration (CMC), the concentration at which the surfactant molecules begin to form aggregates (micelles) in the bulk phase and at which the maximum reduction in surface tension is achieved. For instance, the related compound sorbitol monodecanoate has a CMC of 0.74 mM. nih.gov
Table 1: Interfacial Properties of Related Sorbitol and Sorbitan Esters
| Surfactant | Oil Phase | Critical Micelle Concentration (CMC) | Interfacial Tension at CMC (γcmc) |
|---|---|---|---|
| Sorbitan Monooleate (Span 80) | Various Hydrocarbons | Data varies with oil phase | Data varies with oil phase |
This table is interactive and can be sorted by clicking on the column headers.
As this compound molecules adsorb at the interface, they form a condensed interfacial film that acts as a physical barrier around the dispersed droplets. nih.gov This film prevents the droplets from coming into direct contact, which is the first step toward coalescence. The effectiveness of this protective film depends on its mechanical strength and viscoelasticity. nih.gov A strong, resilient film can better withstand thermal fluctuations and mechanical stresses that might otherwise lead to droplet rupture and fusion. This barrier shields the droplets from aggregation and coalescence, significantly enhancing the long-term stability of the emulsion. nih.govnih.gov The chemical composition of both the oil and water phases can influence the properties of this interfacial film. nih.gov
Beyond forming a simple physical barrier, the adsorbed layer of this compound provides steric stabilization. This mechanism arises from the physical bulk of the surfactant molecules at the interface. The sorbitol head group is relatively large and contains multiple hydroxyl (-OH) groups. mdpi.com These hydroxyl groups can form hydrogen bonds with water molecules, creating a hydrated layer around the droplet.
When two droplets approach each other, these bulky, hydrated surfactant layers begin to overlap. This overlap leads to an increase in the local concentration of surfactant molecules in the region between the droplets, causing an increase in osmotic pressure that pushes the droplets apart. Furthermore, the compression of the surfactant layers is entropically unfavorable, creating a repulsive force. This steric hindrance is a powerful short-range repulsive force that effectively prevents droplets from getting close enough to coalesce, thus ensuring the kinetic stability of the emulsion. firp-ula.org
Theoretical Frameworks in Emulsification
The type of emulsion formed—either oil-in-water (O/W) or water-in-oil (W/O)—is not random but can be predicted by established theoretical frameworks that consider the properties of the emulsifier.
The Bancroft rule is a foundational qualitative principle in emulsion science. It states that the phase in which the emulsifier is more soluble will form the continuous or external phase of the emulsion. firp-ula.org The solubility of a surfactant is often quantified by the Hydrophilic-Lipophilic Balance (HLB) scale. Surfactants with low HLB values (typically 3-6) are more soluble in oil (lipophilic), while those with high HLB values (8-18) are more soluble in water (hydrophilic).
This compound, commercially available as Span 80, has a low HLB value, generally around 4.3. firp-ula.org This indicates its preferential solubility in the oil phase. According to the Bancroft rule, this lipophilic nature means that this compound will favor the formation of a water-in-oil (W/O) emulsion, where water droplets are dispersed within a continuous oil phase.
While the Bancroft rule provides a useful guideline, the quantitative kinetic theory of emulsion type, proposed by J.T. Davies, offers a more dynamic explanation. This theory posits that the final emulsion type is determined by the relative rates of coalescence of oil droplets (in a potential O/W emulsion) versus water droplets (in a potential W/O emulsion). firp-ula.org The emulsion type that has the slower rate of droplet coalescence will be the more stable and thus the one that ultimately forms.
Influence of Surfactant Mixtures on Emulsion Properties
Sorbitan esters, including this compound, are non-ionic surfactants that are highly effective at reducing the interfacial tension between oil and water phases, a fundamental property for creating stable emulsions. wikipedia.org Due to its chemical structure, comprising a hydrophilic sorbitol head and a lipophilic oleic acid tail, Sorbitan Monooleate typically has a low Hydrophile-Lipophile Balance (HLB) value, around 4.3, making it particularly suitable for forming stable water-in-oil (W/O) emulsions. wikipedia.orgcnchemsino.com
In practice, sorbitan esters are frequently used in combination with other surfactants to achieve synergistic effects and enhanced emulsion performance. cnchemsino.com A common strategy involves blending a low-HLB surfactant like Sorbitan Monooleate with a high-HLB surfactant, such as Polysorbate 80 (HLB value of 15). rsc.orgrsc.org This approach allows for the formulation of emulsifying systems with a wide range of HLB values, enabling the stable emulsification of diverse types of oils and waxes. wikipedia.org
The synergistic interaction between low-HLB and high-HLB surfactants results in a more densely packed and mechanically robust interfacial film at the oil-water interface. This mixed-surfactant layer forms a superior barrier that prevents the coalescence of dispersed droplets, thereby significantly improving long-term emulsion stability. wikipedia.orgmatangiindustries.com Studies have demonstrated that specific ratios of these surfactants can yield optimal stability; for instance, a blend of 0.5 v/v% sorbitan monooleate and 1.5 v/v% polysorbate 80 was found to produce highly stable crude oil-in-water emulsions. rsc.org The use of surfactant mixtures not only enhances stability but also influences other properties such as droplet size. The particle size of microspheres in an emulsion has been shown to decrease with an increasing volume of the surfactant. researchgate.netui.ac.id
| Surfactant System | Key Finding | Application Context |
| Sorbitan Monooleate (SMO) | Effective at forming stable water-in-oil (W/O) emulsions. wikipedia.org | Cosmetics, Food, Pharmaceuticals |
| SMO + Polysorbate 80 | Synergistic effect improves stability for oil-in-water (O/W) emulsions. rsc.org | Crude Oil Emulsions, Food Products |
| SMO + Octanol | Co-surfactant mixture reduces agglomeration of monoglycerides (B3428702). researchgate.net | Biodiesel Flow Properties |
Modulation of Crystallization Behavior in Lipid Systems
Sorbitol esters serve as highly effective crystal modifiers in various lipid-based systems, including fats and oleogels. Their ability to influence the crystallization process is critical in controlling the texture, stability, and functional properties of many food and pharmaceutical products. researchgate.netnih.gov
Role as Crystal Modifier in Oleogels and Fats
In lipid systems, sorbitol esters can alter crystallization kinetics and crystal morphology. They are known to act as crystal habit modifiers, influencing the shape and size of fat crystals. researchgate.net This is particularly valuable in oleogelation, a technique used to structure liquid oils into solid-like materials without the use of trans or high levels of saturated fats. nih.gov Sorbitan esters with saturated fatty acid chains, such as sorbitan monostearate, can self-assemble into a three-dimensional crystalline network that effectively entraps liquid oil, thereby forming a stable, structured oleogel. researchgate.net
In solid fats like cocoa butter, the addition of sorbitan esters can inhibit the formation of undesirable oil crystals and prevent surface frosting. huanachemical.com One of the most significant roles is the retardation of polymorphic transitions. For example, specific sorbitan esters are known to delay the β V to β VI crystal transition in chocolate, a change responsible for the formation of fat bloom, thereby extending shelf life. researchgate.net
Research has also shown that sorbitol-based esters can be formulated to precisely control the functional properties of oleogels. In a study comparing isomeric oleogelators, Sorbitol dioctanoate (S8) and Mannitol (B672) dioctanoate (M8), it was found that their physical mixtures could be used to tune the oleogel's properties. While M8 produced stronger gels, S8 created more translucent and aesthetically appealing gels. nih.gov By varying the ratio of these two isomeric compounds, oleogels with a spectrum of mechanical and aesthetic characteristics can be engineered. nih.gov
Impact on Crystallization Temperature and Microstructure
The presence of sorbitol esters significantly impacts the thermal properties and microstructure of lipid systems. The addition of Sorbitan Monostearate to cocoa butter has been shown to increase the onset temperature of crystallization; a concentration of 1.5% (w/w) raised the onset temperature from 19.3°C to 23.8°C. researchgate.net Conversely, liquid-state sorbitan esters like Sorbitan Monooleate can slow the crystallization process and lengthen the induction time in certain oils. researchgate.net
Microstructurally, these additives promote the formation of more uniform and tighter fat crystal networks. researchgate.net In sunflower wax-based oleogels, sorbitan monostearate was found to co-crystallize with the wax molecules. nih.gov This interaction led to enhanced crystal growth and an increase in the density and size of the wax crystals, resulting in a denser crystal network. nih.gov The specific fatty acid chain of the sorbitan ester plays a crucial role; esters with acyl groups similar to those in the bulk fat tend to exert a more significant influence on crystallization. researchgate.net
The following table, derived from data on isomeric sorbitol and mannitol dioctanoate oleogelators, illustrates the profound impact that subtle changes in molecular structure and composition can have on the physical properties of an oleogel system. nih.gov
| M8:S8 Ratio | Storage Modulus (G') (Pa) | Solid Fat Content (SFC) (%) | Oil Binding Capacity (%) | Gel Melting Temp (°C) |
| 1.0:0.0 | ~12,500 | 2.08 | 100.0 | 50.1 |
| 0.8:0.2 | ~9,800 | 2.35 | 98.4 | 48.5 |
| 0.5:0.5 | ~6,200 | 2.78 | 90.1 | 45.2 |
| 0.2:0.8 | ~4,100 | 3.21 | 78.5 | 42.6 |
| 0.0:1.0 | ~3,300 | 3.51 | 70.2 | 41.3 |
Data adapted from a study on Mannitol dioctanoate (M8) and Sorbitol dioctanoate (S8) oleogels. nih.gov
Mechanisms of Thermal Resistance Enhancement
A second mechanism involves co-crystallization and the modification of polymorphic behavior. Sorbitol ester molecules can integrate into the crystal lattice of triacylglycerols (TAGs) in a fat. nih.gov This incorporation can introduce imperfections or alter the packing efficiency of the TAGs, which in turn hinders the transition from a less stable to a more stable polymorphic form. By retarding these phase transitions, the esters help maintain the desired crystal structure and prevent defects like fat bloom, thereby increasing the thermal resistance of the product. researchgate.net
Furthermore, the molecular structure of the sorbitol headgroup itself contributes to network strength. The additional free hydroxyl groups on the sorbitol moiety can participate in hydrogen bonding within the crystal lattice. nih.gov These intermolecular hydrogen bonds provide additional stability to the crystal network, resulting in higher gel strength and improved thermal responsiveness. nih.gov This combination of physical network formation and molecular-level interaction is what allows sorbitol esters to effectively enhance the thermal stability of complex lipid systems.
Advanced Analytical Characterization Techniques for Sorbitol 6 Monooleate
Chromatographic Separations for Compositional Analysis
Chromatographic techniques are fundamental for separating the various components within a Sorbitol 6-monooleate sample. The choice of method depends on the specific analytical goal, from detailed compositional analysis to rapid screening.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with an Evaporative Light Scattering Detector (ELSD), this method allows for the detection of compounds that lack a UV chromophore, which is characteristic of sorbitol and its esters. jascoinc.com The ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated, making it ideal for analyzing sugars, polyols, and their esters. jascoinc.comsedere.com
The analysis is typically performed using a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column. jascoinc.comhelixchrom.com An isocratic elution with a mobile phase such as acetonitrile (B52724) and water is often effective for separating components based on polarity. nih.gov For instance, a higher proportion of acetonitrile would lead to the faster elution of less polar diester and triester byproducts, while the more polar this compound and unreacted sorbitol would be retained longer.
Research Findings: Studies on related compounds show that HPLC-ELSD can effectively separate fructose, sorbitol, glucose, and sucrose. nih.govresearchgate.net A typical method for sugar and polyol analysis uses a column like a Phenomenex Luna NH2 with a mobile phase of acetonitrile:water (e.g., 82.5:17.5 v/v). nih.govresearchgate.net The ELSD settings, such as drift tube temperature and nitrogen flow rate, are optimized to achieve maximum sensitivity for the analytes. nih.gov This approach can be adapted to resolve this compound from unreacted sorbitol, oleic acid, and various sorbitan (B8754009) or isosorbide (B1672297) monooleates that may be present as byproducts.
Table 1: Example HPLC-ELSD Parameters for Polyol and Ester Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Amino (NH₂) or HILIC | helixchrom.comnih.gov |
| Mobile Phase | Acetonitrile:Water (Isocratic) | nih.gov |
| Detector | ELSD | jascoinc.com |
| Drift Tube Temp. | 40-85 °C | sedere.comnih.gov |
| Gas Flow Rate | 2.0 - 3.5 L/min (Nitrogen) | sedere.comnih.gov |
| Typical Elution Order | Diesters -> Monoesters -> Sorbitol | - |
Gas Chromatography (GC) for Polyol and Ester Distribution
Gas Chromatography (GC) is a valuable technique for analyzing the distribution of polyols and esters in this compound, particularly after derivatization to increase volatility. researchgate.net High-temperature GC (HT-GC) is often necessary to elute higher molecular weight species like di- and triesters. worktribe.com Before analysis, the hydroxyl groups of sorbitol and its esters are typically converted to more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net
This method provides detailed information on the fatty acid composition and the distribution of mono-, di-, and triesters of sorbitol and its anhydrides (sorbitan and isosorbide). researchgate.networktribe.com A non-polar capillary column, such as a DB1-ht, is commonly used, with the oven temperature programmed to ramp up to high temperatures (e.g., 380°C) to ensure the elution of all ester species. worktribe.com
Research Findings: Research on the characterization of sorbitan monooleate has demonstrated that HT-GC can successfully separate and identify monoester species from di- and triesters. worktribe.com The method was found to be precise and suitable for characterizing the product mixture. worktribe.com By analyzing the TMS derivatives, it is possible to quantify the residual sorbitol and determine the relative proportions of different esterified products, providing critical quality control data. researchgate.net
Table 2: Typical GC Conditions for Sorbitol Ester Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Trimethylsilylation (TMS) | researchgate.net |
| Column | High-Temperature Capillary (e.g., DB1-ht) | worktribe.com |
| Injector Type | Splitless or On-Column | worktribe.com |
| Oven Program | Ramped to >350°C | worktribe.com |
| Detector | Flame Ionization Detector (FID) | researchgate.networktribe.com |
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size in solution. wikipedia.org This technique is particularly useful for analyzing polymers and complex mixtures to determine their molecular weight distribution. wikipedia.orgwarwick.ac.uk In the context of this compound, SEC can be used to detect the presence of polymeric species or oligomers that may form during the esterification process.
The sample is passed through a column packed with porous beads. wikipedia.org Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. wikipedia.org The technique can provide data on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the sample.
Research Findings: SEC with dual detection has been successfully applied to determine the molar mass distribution and chemical composition of complex mixtures like polysorbates, which are structurally related to sorbitol esters. researchgate.net Using columns such as those packed with polyhydroxymethacrylate (e.g., PL aquagel-OH), it is possible to resolve components based on their size. warwick.ac.uk When coupled with detectors like a Refractive Index (RI) detector and a light scattering detector, SEC can provide absolute molecular weight data without the need for column calibration with specific standards. warwick.ac.uk
Thin Layer Chromatography (TLC) for Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative screening and preliminary analysis of this compound. fishersci.comsigmaaldrich.com It is highly effective for monitoring the progress of the esterification reaction by observing the disappearance of starting materials (sorbitol, oleic acid) and the appearance of the ester product. sigmaaldrich.com
A small amount of the sample is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a sealed chamber with an appropriate solvent system. nih.gov The separation is based on the differential partitioning of components between the stationary phase (silica gel) and the mobile phase. After development, the plate is visualized using a suitable reagent, such as potassium permanganate (B83412) or heating after spraying with a sulfuric acid solution, to reveal the separated spots. nih.gov
Research Findings: Methods have been developed for the detection of sorbitol in various matrices, which can be adapted for screening this compound. nih.gov A common solvent system for separating polyols consists of n-propanol, ethyl acetate, and water. nih.gov The retention factor (Rf) value for each spot can be calculated to aid in identification. Unreacted sorbitol, being highly polar, will have a low Rf value, while the more non-polar this compound will travel further up the plate, resulting in a higher Rf value. Diester and triester byproducts would exhibit even higher Rf values.
Table 3: Example TLC System for Sorbitol Ester Screening
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ | nih.govnih.gov |
| Mobile Phase | n-propanol:ethyl acetate:water (e.g., 7:1:2) | nih.gov |
| Visualization | 0.5% Potassium Permanganate in 0.1 M NaOH | nih.gov |
| Expected Rf Order | Sorbitol < Sorbitol Monooleate < Diesters | - |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide information about the molecular structure and functional groups present in a sample by measuring the interaction of the material with electromagnetic radiation.
Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. upi.edu When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their vibrational modes, providing a unique "fingerprint" spectrum. troindia.in
For this compound, FTIR analysis can confirm the success of the esterification reaction. This is achieved by observing the appearance of a strong absorption band characteristic of the ester carbonyl group (C=O) and the corresponding decrease in the intensity of the carboxylic acid O-H band from oleic acid. The presence of unreacted sorbitol can be confirmed by the persistence of a broad O-H stretching band.
Research Findings: The FTIR spectrum of sorbitol shows a very broad and strong absorption band at approximately 3300-3400 cm⁻¹, which is characteristic of the stretching vibrations of its multiple hydroxyl (O-H) groups involved in hydrogen bonding. researchgate.net Other significant peaks for sorbitol include C-H stretching bands around 2900-3000 cm⁻¹ and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. researchgate.net Upon esterification to form this compound, a new, very strong and sharp peak appears around 1735-1745 cm⁻¹, which is indicative of the ester carbonyl (C=O) stretching vibration. The broad O-H band will still be present due to the remaining five hydroxyl groups on the sorbitol backbone, but its profile may change compared to pure sorbitol.
Table 4: Key FTIR Absorption Bands for this compound Analysis
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance | Reference |
|---|---|---|---|---|
| 3600-3200 | O-H (Alcohol) | Stretching | Indicates presence of sorbitol backbone hydroxyls | troindia.inresearchgate.net |
| 3010-3000 | =C-H (Alkene) | Stretching | Indicates C=C bond from oleic acid moiety | researchgate.net |
| 2960-2850 | C-H (Alkane) | Stretching | From alkyl chain of sorbitol and oleic acid | researchgate.net |
| 1745-1735 | C=O (Ester) | Stretching | Confirms formation of the ester linkage | upi.edu |
| 1200-1000 | C-O (Alcohol/Ester) | Stretching | Fingerprint region, confirms C-O bonds | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, confirming the connectivity of the sorbitan headgroup and the oleate (B1233923) tail. nih.govsemanticscholar.org
In a typical ¹H NMR spectrum of a sorbitan monooleate, specific signals can be assigned to the protons of the fatty acid chain and the sorbitan ring. For instance, the protons of the double bond in the oleate chain (-CH=CH-) typically appear as a multiplet around 5.3 ppm. Protons on the carbon adjacent to the ester group (-CH₂-COO-) are found further downfield, while the terminal methyl group (-CH₃) of the oleate chain appears upfield. The numerous protons on the sorbitan ring and the attached hydroxymethyl group produce a complex series of overlapping signals in the 3.5-4.5 ppm region.
Below is a representative table of expected NMR chemical shifts for this compound.
¹H and ¹³C NMR Data for this compound Structural Assignments
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oleate -CH=CH- | ~5.3 | ~130 |
| Sorbitan Ring Protons | 3.5 - 4.5 | 60 - 85 |
| Ester Carbonyl (C=O) | - | ~174 |
| Oleate Chain (-CH₂-)n | 1.2 - 2.3 | 22 - 35 |
Mass Spectrometry (MS) for Component Identification
Mass Spectrometry (MS) is a crucial technique for confirming the molecular weight and identifying the components within a sample of sorbitan monooleate. nih.gov Due to the complexity of commercial sorbitan ester products, which often contain a mixture of mono-, di-, and triesters, as well as different isomers of the sorbitan ring (e.g., 1,4-sorbitan, isosorbide), MS is vital for quality control. researchgate.net
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed after derivatization to separate and identify volatile components. nih.govresearchgate.net For the non-volatile this compound, soft ionization techniques like Electrospray Ionization (ESI) are used. ESI-MS analysis would show a prominent ion corresponding to the molecular weight of this compound (428.6 g/mol ) plus an adduct, such as a sodium ion ([M+Na]⁺ at m/z 451.6). nih.gov
Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure by showing characteristic losses of the oleate chain or fragments corresponding to the sorbitan headgroup. This allows for the differentiation between various isomers and related substances within a sample.
Techniques for Interfacial and Rheological Properties
Dynamic Light Scattering (DLS) for Aggregate Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and aggregates in a suspension. horiba.comusp.org For surfactants like this compound, DLS is used to characterize the size of micelles or the droplets in an emulsion that the surfactant stabilizes. The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.comresearchgate.net Smaller particles move more rapidly, causing faster fluctuations, which allows for the calculation of the hydrodynamic diameter. horiba.com
Studies on polyesters derived from sorbitol have shown that the aggregate size is dependent on the surfactant's structure and concentration. researchgate.net For example, in aqueous solutions, sorbitol-based surfactants can form aggregates with hydrodynamic sizes in the range of 130-225 nm. researchgate.net The size of these aggregates can change with concentration; for some derivatives, the aggregate size increases noticeably with higher surfactant concentration, while for others, it remains relatively constant. researchgate.net DLS provides not only the average particle size but also the Polydispersity Index (PDI), a measure of the broadness of the size distribution.
Aggregate Size of Sorbitol-Based Polyester (B1180765) Surfactants by DLS
| Surfactant Derivative | Concentration (wt%) | Hydrodynamic Diameter (nm) |
|---|---|---|
| Poly(sorbitol adipate) laurate | 0.06 | 158 |
| Poly(sorbitol adipate) laurate | 0.12 | 165 |
| Poly(sorbitol adipate) laurate | 0.25 | 171 |
| Poly(sorbitol adipate) stearate | 0.06 | 132 |
| Poly(sorbitol adipate) stearate | 0.12 | 155 |
Data adapted from studies on sorbitol-based polyester surfactants for illustrative purposes. researchgate.net
Surface Tension Measurements and Interfacial Pressure (π-A Isotherms)
As a surfactant, this compound is active at interfaces, reducing the surface tension of liquids or the interfacial tension between two immiscible phases. Surface tension measurements are fundamental to characterizing this property. When this compound is added to water, the surface tension decreases as the surfactant molecules adsorb at the air-water interface. researchgate.net
The relationship between surface pressure (π) and the area per molecule (A) at an interface is described by a π-A isotherm. biolinscientific.com This is typically measured using a Langmuir trough. The isotherm provides critical information about the packing and phase behavior of the surfactant monolayer. biolinscientific.com As the available area for the monolayer is compressed, the surface pressure increases. The isotherm shows different phases: a gaseous state at large molecular areas, a liquid-expanded state, a liquid-condensed state, and finally a solid state at high pressures before the monolayer collapses. biolinscientific.comresearchgate.net Studies on sorbitan esters reveal a significant relationship between their hydrophilic-lipophilic balance (HLB) values and the parameters derived from their π-A isotherms. researchgate.net
Rheological Analysis of Formulations
Rheology is the study of the flow and deformation of matter. For formulations containing this compound, such as creams and emulsions, rheological analysis is critical for understanding their structure, stability, and texture. nih.govscilit.com These analyses are typically performed using a rheometer, which can conduct various tests, including oscillation and viscosity sweeps. nih.gov
In oscillatory tests, the viscoelastic properties of a formulation are measured. The storage modulus (G') represents the elastic (solid-like) component, while the loss modulus (G'') represents the viscous (liquid-like) component. For a stable cream or gel, G' is typically higher than G'', indicating a more structured, solid-like behavior. csic.es The inclusion of sorbitan monooleate can significantly influence these properties. For example, the double-bonded structure in the oleate chain can make a cream less elastic compared to formulations with saturated fatty acid-based surfactants. nih.gov
Viscosity tests measure a formulation's resistance to flow. The viscosity of an emulsion is influenced by the surfactant concentration. High concentrations of sorbitan esters can increase the viscosity of the primary emulsion, which in turn enhances the stability of the final product. researchgate.net However, excessively high concentrations can also lead to destabilizing effects. researchgate.net Rheological studies have shown that oleogels formed with sorbitan esters are influenced by the type of oil used and the processing conditions, such as the cooling rate. csic.es
Table of Compounds
| Compound Name |
|---|
| This compound |
| Sorbitan monooleate |
| Span 80 |
| Sorbitol |
| Oleic acid |
| 1,4-sorbitan |
| Isosorbide |
| Poly(sorbitol adipate) laurate |
Interactions of Sorbitol 6 Monooleate with Biological Systems and Biomaterials
Interfacial Biophysics and Membrane Interactions
The structure of Sorbitol 6-monooleate allows it to readily interact with and integrate into lipid-based structures, such as cell membranes and model lipid bilayers. This interaction can lead to significant changes in the physical and chemical properties of these membranes.
Interaction with Lipid Bilayers and Model Membranes
This compound can insert itself into the lipid bilayer of model membranes, such as liposomes and supported lipid bilayers. mdpi.comresearchgate.net This insertion disrupts the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity. The extent of this fluidization depends on the concentration of this compound and the specific lipid composition of the membrane. Techniques such as Langmuir monolayer studies can be employed to investigate these interactions, where a lipid monolayer at an air/water interface serves as a model for a single leaflet of a cell membrane. mdpi.com The incorporation of this compound into these model systems can alter key membrane properties, including permeability and phase transition temperatures.
Excipient Functionality in Protein Formulations
In the pharmaceutical industry, this compound is a widely used excipient to stabilize protein-based drugs. Its primary function is to protect proteins from degradation and aggregation, particularly at interfaces.
Molecular Interactions with Proteins
The stabilizing effect of this compound on proteins arises from its ability to engage in various non-covalent interactions. mdpi.com The hydrophobic oleate (B1233923) tail can interact with exposed hydrophobic regions on the protein surface, while the hydrophilic sorbitol head can form hydrogen bonds with polar amino acid residues. mdpi.com This molecular "shielding" can prevent proteins from adsorbing to and unfolding at air-water or solid-water interfaces, which are common sources of protein aggregation. Computational and spectroscopic techniques can provide insights into the specific binding sites and the nature of these protein-surfactant interactions. mdpi.comnih.gov
Influence on Protein Stability and Aggregation Mechanisms
This compound enhances protein stability by mitigating various aggregation pathways. It acts as a competitive agent, preferentially occupying interfaces and thereby reducing the opportunity for protein molecules to unfold and aggregate. In frozen formulations, however, the crystallization of sorbitol can lead to phase separation from the protein, which may compromise its stabilizing effect and potentially lead to protein aggregation. nih.govresearchgate.net The effectiveness of sorbitol and its derivatives in preventing aggregation is also linked to their ability to reduce protein crowding in solution. rsc.org The choice and concentration of excipients like this compound are critical for maintaining the stability and efficacy of therapeutic protein formulations. nih.govjmchemsci.com
| Protein Type | Stabilizing Effect of Sorbitol/Sorbitol Esters | Mechanism of Stabilization | Reference |
| Monoclonal Antibody (IgG1) | Improved stability in lyophilized form when mixed with sucrose. | Greater retention of native structure. | nih.gov |
| General Proteins | Reduces crowding in solution and freeze-concentrated phases. | Protects against the formation of oligomers and irreversible aggregates. | rsc.org |
| Bovine Serum Albumin (BSA) | Forms hydrogen bonds with specific amino acid residues. | Preferential interaction of D-sorbitol with BSA particles. | mdpi.com |
Development of Carbohydrate-Based Biopolymers for Material Science
The renewable origin and biocompatibility of this compound make it an attractive component for the development of sustainable biopolymers and materials. Its carbohydrate and lipid moieties can be chemically modified to create novel polymers with tailored properties. For instance, sorbitol-based polyglycidyl ethers have been used to create all-carbohydrate-based nanocomposites when cured with aminated trehalose (B1683222) and reinforced with cellulose (B213188) nanofibers. nih.govresearchgate.net These materials exhibit promising thermal and mechanical properties, making them suitable for a range of applications. The incorporation of sorbitan (B8754009) monooleate has also been shown to enhance the properties of bio-based waterborne polyurethanes, improving UV resistance, anticorrosion, and toughness. scilit.com The versatility of sorbitol-derived molecules allows for the design of new biopolymers for use in coatings, adhesives, and other advanced material applications.
Applications in Nanotechnology and Advanced Materials
Nanoemulsions and Nanoparticles in Advanced Formulations
Nanoemulsions are nano-sized dispersions of two immiscible liquids, typically oil and water, stabilized by surfactant molecules. These systems are under extensive investigation for their ability to enhance the delivery of active compounds in pharmaceuticals, cosmetics, and food products.
Sorbitol 6-monooleate, commonly known in the industry as Sorbitan (B8754009) monooleate (SMO), is a lipophilic, non-ionic surfactant widely used to form and stabilize nanoemulsions, particularly water-in-oil (w/o) emulsions, due to its low Hydrophile-Lipophile Balance (HLB). atamanchemicals.comatamanchemicals.comorganicbentoniteclay.com It functions by adsorbing at the oil-water interface, reducing interfacial tension and preventing the coalescence of the dispersed droplets. organicbentoniteclay.com
Instability in nanoemulsions can occur through mechanisms like Ostwald ripening, where larger droplets grow at the expense of smaller ones. Studies have demonstrated that optimized surfactant blends including this compound can significantly reduce the rate of Ostwald ripening, thereby enhancing emulsion stability. tandfonline.com For instance, a water-in-diesel oil nanoemulsion stabilized with a blend of this compound and PEG20-sorbitan monostearate achieved a droplet size as small as 44.87 nm and exhibited a very low Ostwald ripening rate, indicating high stability. tandfonline.com Another study on palm oil-in-water nanoemulsions utilized this compound in combination with polyoxyethylene sorbitan monopalmitate to achieve nano-sized droplets. researchgate.net
The table below summarizes findings from studies on nanoemulsions stabilized with this compound (SMO).
Table 1: Research Findings on Nanoemulsions Stabilized with this compound
| Emulsion System | Surfactant Combination | Resulting Droplet Size | Stability Metric/Observation |
|---|---|---|---|
| Water-in-diesel oil | SMO & PEG20-sorbitan monostearate | 44.87 nm | Low Ostwald ripening rate (0.0874 × 10⁻²⁷ m³·s⁻¹) indicates high stability. tandfonline.com |
| Palm oil-in-water | SMO & Polyoxyethylene sorbitan monopalmitate | 320.2 nm | Zeta potential of -20.6 mV. researchgate.net |
The ability of this compound to form stable nanoemulsions makes it a valuable component in the development of advanced encapsulation and delivery systems. shreechem.inmatangiindustries.com Nanoemulsions can serve as carriers for lipophilic (oil-soluble) active ingredients, protecting them from degradation and enhancing their solubility and bioavailability. nih.govmdpi.com Numerous studies have demonstrated that nanoparticles and nanoemulsions can improve the oral bioavailability of various drugs. nih.gov
By encapsulating active compounds within the oil droplets of a nanoemulsion, these systems can facilitate transport across biological membranes and enable controlled or targeted release. mdpi.commdpi.com The small particle size of nanoemulsions, often below 100 nm, is a key attribute for these applications. google.com this compound is used in formulations for cosmetics, pharmaceuticals, and personal care products as an emulsifier and friction modifier, ensuring the uniform dispersion of active ingredients. atamanchemicals.comatamanchemicals.com For example, it is used in topical ointments and creams to help mix active drugs and improve how the medicine spreads across the skin. matangiindustries.com A patent for a nanoemulsion delivery system lists polyoxyethylene sorbitan monooleate as a potential surfactant, highlighting its role in creating stable formulations suitable for delivering active components. google.com
Integration in Smart Materials and Functional Coatings
Beyond liquid formulations, derivatives of sorbitol are being integrated into solid-state advanced materials, including bioplastics and functional coatings, leveraging their renewable origin and versatile chemical functionality.
Sorbitol, the precursor to this compound, is widely used as a plasticizer in the development of bioplastic films derived from polysaccharides like starch and carrageenan. Plasticizers are added to polymers to increase their flexibility and reduce brittleness. Sorbitol's role is to interfere with the polymer chain interactions, thereby improving the mechanical properties of the resulting film.
Research on bioplastics made from carrageenan waste has shown that the concentration of sorbitol significantly affects the material's biodegradability. One study found that increasing sorbitol concentration led to a higher rate of biodegradation, with the highest value of 58.68% degradation occurring in seven days at the highest tested concentration. The addition of sorbitol as a plasticizer can enhance the biodegradation of seaweed-derived bioplastics by reducing the crystallinity and rigidity of the material, which facilitates greater penetration and degradation by microorganisms.
The table below presents data on the effect of sorbitol concentration on the properties of bioplastic films.
Table 2: Effect of Sorbitol on Bioplastic Properties
| Bioplastic Source | Sorbitol Concentration | Effect on Biodegradability | Effect on Mechanical Properties |
|---|---|---|---|
| Carrageenan Waste Cellulose (B213188) | 12 mL | Highest biodegradability (58.68 ± 0.90% in 7 days). | An optimum concentration of 3 mL was suggested for balancing biodegradability and mechanical strength. |
| Gracilaria sp. Seaweed | 10% | Achieved complete degradation within 30 days. | Increased sorbitol content led to brighter films with reduced yellowing. |
Sorbitol and its esters serve as versatile, bio-based building blocks for synthesizing polymers used in nanostructured materials and functional coatings. The multiple hydroxyl groups on the sorbitol molecule allow it to be incorporated into polyester (B1180765) and polyurethane networks, creating materials with tailored properties.
In the area of functional coatings, fully bio-based, sorbitol-containing polyester polyols have been successfully used to prepare solvent-borne poly(ester urethane) coatings. tue.nl The structure of the sorbitol-based polyester was found to directly influence the final properties of the coating. tue.nl This approach allows for the creation of sustainable coatings with satisfactory performance while minimizing the use of toxic components. tue.nl
Sorbitol has also been used as a monomer in the synthesis of ester elastomers. Through a polycondensation reaction with sebacic acid and butylene glycol, researchers have produced cross-linked poly(sorbitol sebacate-co-butylene sebacate) elastomers with good mechanical and thermal properties. researchgate.net The properties of these materials could be tailored by varying the polycondensation time. researchgate.net Furthermore, ultra-long-chain sorbitol esters have been synthesized to act as oleogelators, creating thermo-responsive oleogels. mdpi.com The sorbitol headgroup in these esters plays a crucial role in strengthening the gel network through molecular interactions like hydrogen bonds. mdpi.com
Research in Corrosion Inhibition and Surface Modification
Sorbitol and its derivatives, such as this compound, have been investigated for their potential as corrosion inhibitors, particularly for steel. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal.
Organic inhibitors typically function by adsorbing onto the metal surface, forming a protective film. google.com This film acts as a barrier, physically blocking the metal from the corrosive environment and impeding the electrochemical processes that cause corrosion. google.com The effectiveness of organic inhibitors is often related to the presence of heteroatoms (like oxygen, nitrogen, or sulfur) and π electrons in their molecular structures, which serve as active centers for adsorption. google.com
Studies have shown that sorbitol can effectively inhibit the corrosion of steel rebar in simulated concrete pore solutions and in concrete structures. Current time information in Boston, MA, US. The inhibition mechanism involves the sorbitol molecule chelating with iron ions and forming a protective film on the metal surface. Current time information in Boston, MA, US. Similarly, sorbitan fatty acid esters, which are derived from sorbitol, have been used as corrosion inhibitors for carbon steel. shreechem.in The synthesis of Sorbitan monooleate for this purpose involves the dehydration of sorbitol to sorbitan, followed by esterification with oleic acid. shreechem.in The resulting molecule adsorbs onto the metal, with its polar head group attaching to the surface and its nonpolar fatty acid chain orienting away from it, creating a hydrophobic barrier against corrosive species. google.com
Sustainable Production and Environmental Considerations of Sorbitol 6 Monooleate
Sustainable Sourcing of Raw Materials
The sustainability of Sorbitol 6-monooleate is intrinsically linked to the origins of its precursor molecules: sorbitol and oleic acid. The focus on green chemistry has propelled the use of renewable feedstocks for the synthesis of these components. shreechem.in
This compound is produced through the esterification of sorbitan (B8754009) (a dehydrated form of sorbitol) with oleic acid. shreechem.in Both of these primary raw materials can be sourced from renewable biological materials. Sorbitol is recognized as one of the top value-added building block chemicals that can be produced from renewable biomass. researchgate.net
Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. For industrial production of this compound, oleic acid is typically sourced from vegetable oils such as olive oil, canola oil, and sunflower oil. The cultivation of these crops represents a renewable feedstock for the fatty acid component. Additionally, innovative approaches are exploring the use of waste oils as a feedstock for producing fatty acid esters, which could further enhance the sustainability profile by utilizing a waste stream. google.com
The industrial production of sorbitol, the polyol backbone of this compound, predominantly relies on the catalytic hydrogenation of D-glucose. mdpi.com, chemanalyst.com This glucose is primarily obtained from the hydrolysis of starch-rich crops, including corn, wheat, cassava, and potatoes. chemanalyst.com
Lignocellulosic biomass, which includes agricultural wastes and forest residues, is an abundant and non-food-competing source of cellulose (B213188) and hemicellulose. mdpi.com Advanced biorefinery concepts focus on the efficient conversion of this biomass into its constituent sugars. Cellulose can be hydrolyzed to produce glucose, which is then hydrogenated to form sorbitol. rsc.org, mdpi.com Research has demonstrated the direct, one-pot conversion of cellulose into sorbitol using heterogeneous catalysts, which combines the hydrolysis and hydrogenation steps, potentially leading to more environmentally friendly processes. rsc.org The use of lignocellulosic biomass reduces the reliance on food crops for chemical production, addressing food security concerns and promoting a circular economy. mdpi.com, rsc.org
Environmental Impact Assessment of Production Processes
The environmental performance of this compound production is largely determined by the impacts associated with the manufacturing of its precursors, particularly sorbitol. Life Cycle Assessment (LCA) studies have been conducted to quantify these impacts.
One gate-to-gate LCA study reported the GWP of sorbitol production to be 3.551 kg CO2 eq/kg of sorbitol. scispace.com, researchgate.net Another study found the GWP to range from 2.20 to 5.09 kg CO2 eq/kg of sorbitol, with the variation depending on whether acid or enzymatic hydrolysis was used to produce glucose from starch. researchgate.net The energy demand for the hydrogenation reactor's heating utility is a significant factor in its electricity consumption. scispace.com Strategies such as heat integration within the production plant are recommended to reduce energy demand and thereby lessen the environmental footprint. scispace.com, researchgate.net
| Source/Method | GWP (kg CO2 eq/kg sorbitol) | Key Contributors |
|---|---|---|
| Akmalina, 2019 scispace.com, researchgate.net | 3.551 | Glucose Feedstock, Electricity Consumption (Hydrogenation) |
| Moreno et al., 2020 (Acid Hydrolysis for Glucose) researchgate.net | 2.20 | Glucose Production Method, Energy Consumption |
| Moreno et al., 2020 (Enzymatic Hydrolysis for Glucose) researchgate.net | 5.09 | Glucose Production Method, Energy Consumption |
The manufacturing process for this compound involves two main reactions: the dehydration of sorbitol to sorbitan and the subsequent esterification with oleic acid. The esterification reaction generates water as a primary byproduct, which must be managed. The process also utilizes catalysts, typically acid catalysts for dehydration and alkaline catalysts for esterification. , researchgate.net The handling and potential disposal of spent catalysts represent a waste stream that requires proper management to prevent environmental contamination.
To mitigate waste, there is a growing interest in developing processes that utilize solid, reusable catalysts, which can be easily separated from the reaction mixture and regenerated. researchgate.net Furthermore, the sourcing of raw materials from waste streams, such as the use of waste cooking oil for the fatty acid component, presents a significant opportunity for waste valorization and improved sustainability. google.com
Biodegradation Pathways and Environmental Fate
This compound, like other sorbitan esters, is recognized for its favorable environmental profile, particularly its ready biodegradability. kao.com, researchgate.net When released into the environment, such as through wastewater from industrial or consumer use, it is efficiently removed in wastewater treatment plants. kao.com
The primary biodegradation pathway for this compound is believed to begin with the enzymatic hydrolysis of the ester bond. This cleavage breaks the molecule down into its constituent parts: sorbitan and oleic acid. nih.gov
Oleic Acid: As a naturally occurring fatty acid, oleic acid is readily metabolized by microorganisms through beta-oxidation, entering the natural fatty acid metabolic cycles. nih.gov
Sorbitan: The sorbitan moiety (the dehydrated form of sorbitol) is also expected to undergo further biodegradation. Studies on the degradation of sorbitol itself in microorganisms show that it is typically oxidized to fructose, which then enters central metabolic pathways like glycolysis. nih.gov It is anticipated that the sorbitan portion of the molecule follows a similar metabolic fate after the initial hydrolysis.
Due to its rapid degradation, this compound is unlikely to persist in the environment or bioaccumulate in the food chain. kao.com, epa.gov Therefore, despite being classified as harmful to aquatic organisms in high concentrations, the environmental risk is considered negligible under normal use and disposal conditions. kao.com
Readily Biodegradable Nature of Sorbitan Esters
Sorbitan esters, including this compound, are known to be readily biodegradable. nih.govresearchgate.net This means they are efficiently broken down by microorganisms in the environment, preventing persistence and long-term accumulation. The ester linkage in the molecule is susceptible to enzymatic cleavage, which breaks the compound down into sorbitan and oleic acid. Both of these resulting components are natural substances that can be further metabolized by microorganisms. scbt.com
Studies on related sorbitan esters have demonstrated moderate to extensive biodegradation in aerobic environments. epa.gov For instance, sorbitan monolaurate and sorbitan monooleate have shown significant degradation over a 28-day period. This rapid breakdown is a key factor in their environmental safety, as it ensures they are removed efficiently in wastewater treatment plants and natural surface waters. nih.gov
Biodegradation of Sorbitan Esters
| Compound | Biodegradation Rate | Time Frame | Environment |
|---|---|---|---|
| Sorbitan Monolaurate | Moderate | 28 days | Aerobic |
| Sorbitan Monooleate | Moderate | 28 days | Aerobic |
Low Ecotoxicity in Aquatic and Terrestrial Environments
The environmental safety of this compound is further supported by its low potential for toxicity in both aquatic and terrestrial ecosystems. nih.govresearchgate.net Due to their rapid biodegradation and the low toxicity of their constituent parts (sorbitol and fatty acids), sorbitan esters are considered unlikely to pose a significant risk to environmental organisms. scbt.com
Ecotoxicity Data for Sorbitan Esters
| Compound | Organism | Test Duration | LC50 Value | Conclusion |
|---|---|---|---|---|
| Sorbitan Monooleate | Acartia tonsa (Marine Crustacean) | 48 hours | >10,000 mg/L | Very Low Aquatic Toxicity |
| Sorbitan Monolaurate | Corophium volutator (Marine Amphipod) | 10 days | 1,141 mg/kg (sediment) | Low Sediment Toxicity |
Adherence to Green Chemistry Principles
The production and lifecycle of this compound align with several core principles of green chemistry, making it a sustainable chemical product.
Use of Renewable Feedstocks : Sorbitol is produced from the hydrogenation of glucose, which can be derived from abundant biomass sources like corn starch or cellulose. rsc.orgump.edu.myurjc.es Oleic acid is a fatty acid sourced from vegetable oils. This reliance on renewable, plant-based starting materials reduces the dependency on finite fossil fuels. The use of biomass such as cellulose from sawdust or agricultural waste for sorbitol production is a key area of research for enhancing sustainability. rsc.orgump.edu.my
Designing for Degradation : As detailed in section 8.3.1, sorbitan esters are designed to be readily biodegradable. nih.govresearchgate.net They break down into harmless, naturally occurring substances after their intended use, preventing environmental pollution.
Inherently Safer Chemistry : The raw materials (sorbitol, oleic acid) and the final product are characterized by low toxicity and low hazard profiles. scbt.comepa.gov Traditional chemical synthesis can involve harsh catalysts and produce significant waste. researchgate.net However, research is ongoing into more sustainable catalytic processes, including the use of solid acid catalysts or enzymatic processes, which can reduce energy consumption and by-product formation. researchgate.nettue.nl The development of such processes further enhances the green profile of sorbitol ester production.
The life cycle assessment (LCA) of sorbitol production from biomass indicates that while energy consumption can be a significant factor, the use of autotrophic biomass as a raw material can nearly compensate for the carbon dioxide emissions of the production process. urjc.esconsensus.app This highlights the potential for a highly sustainable production chain for sorbitol and its derivatives like this compound.
Future Research Directions and Emerging Paradigms for Sorbitol 6 Monooleate
Elucidation of Complex Interfacial Dynamics
The efficacy of Sorbitol 6-monooleate as an emulsifier and stabilizer is fundamentally linked to its behavior at the interface between two immiscible phases, such as oil and water. Future research is directed towards a deeper understanding of these complex interfacial dynamics. The stability of emulsions is influenced by the formation of an interfacial film that prevents the coalescence of dispersed droplets. ijirss.com
Key research areas include:
Adsorption Kinetics and Film Properties: Investigating the rate at which this compound molecules adsorb to an interface and the properties of the resulting film. The formation of a rigid and viscoelastic film around water droplets is crucial for preventing coalescence. ijirss.com Studies show that the absorption of sorbitan (B8754009) monooleate on a droplet surface can render the interface more stable. researchgate.net
Interaction with Other Molecules: Studying how this compound interacts with other surface-active molecules, polymers, and particles at the interface. These interactions can significantly alter the stability and rheology of emulsions. For example, hydrogen bond-forming agents can interact with emulsifiers at the interface, improving their presence on the water droplet surface and enhancing emulsion stability. researchgate.net
Response to Environmental Stimuli: Understanding how changes in temperature, pH, and ionic strength affect the conformation and packing of Sorbitol 6--monooleate at the interface, thereby influencing emulsion stability.
The mechanisms governing emulsion stability are multifaceted and include electrostatic repulsion, steric repulsion, and the Marangoni-Gibbs effect, where a gradient in interfacial tension opposes the thinning of the film between droplets. ijirss.com Steric stabilization, common for non-ionic surfactants like this compound, involves the surfactant tails creating a barrier that prevents droplets from getting too close. ijirss.com
Tailoring Supramolecular Structures for Targeted Functionalities
Beyond its role as a simple surfactant, this compound and its parent molecule, sorbitol, possess the ability to self-assemble into well-defined supramolecular structures. This capability opens avenues for creating advanced materials with tailored functionalities, particularly in the realm of targeted delivery systems.
Future research in this area is focused on:
Controlled Self-Assembly: Investigating the precise conditions (e.g., concentration, solvent, temperature) that guide the self-assembly of this compound into specific morphologies such as micelles, vesicles, or liquid crystals. The performance of sorbitol-based compounds is closely linked to their ability to self-assemble into structures like elongated fibrils. utwente.nl
Drug Delivery Systems: Designing sorbitol-based scaffolds for the targeted delivery of therapeutic agents. For instance, a system using a sorbitol scaffold has been developed for lysosome-targeted delivery of doxorubicin, an anticancer drug, to minimize toxicity to healthy tissues. nih.gov Such systems can be engineered to release their payload in response to specific biological triggers. nih.gov
Nanostructured Materials: Exploring the use of this compound as a template or structure-directing agent in the synthesis of nanomaterials. The formation of cubosomes and hexosomes stabilized by sorbitan monooleate has been reported as a biocompatible nanoplatform for targeting skin metastatic human melanoma. mdpi.com
The development of these systems leverages the inherent biocompatibility of sorbitol-derived compounds to create sophisticated carriers for applications in medicine and beyond. nih.govmdpi.com
Novel Catalytic Systems for Enhanced Green Synthesis
The traditional chemical synthesis of this compound often involves high temperatures and harsh catalysts, leading to by-products and energy inefficiency. researchgate.net A significant research thrust is the development of novel, green catalytic systems to make the production process more sustainable and selective.
Enzymatic Catalysis: Lipases are increasingly being investigated as biocatalysts for the esterification of sorbitol. nih.govscilit.com This approach offers several advantages:
High Selectivity: Enzymes can target specific hydroxyl groups on the sorbitol molecule, leading to a higher yield of the desired monoester and reducing the formation of di- or tri-esters. nih.gov
Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, saving energy and minimizing degradation of the reactants. mdpi.com
Environmental Benefits: Enzymes are biodegradable and reduce the need for hazardous chemical catalysts.
Research has explored the use of lipases like Candida antarctica lipase (B570770) B (CALB) for the transesterification between sorbitol and fatty acids in non-aqueous media. mdpi.com
Heterogeneous Catalysts: Solid acid and base catalysts are being developed to replace traditional homogeneous catalysts. researchgate.net These offer simplified product purification and catalyst recycling.
Solid Acid Catalysts: Materials like zeolites and mesoporous silica (B1680970) (e.g., MCM-41) are being explored for the dehydration of sorbitol to sorbitan and subsequent esterification. researchgate.net
Composite Catalysts: The use of composite catalysts, such as a mixture of sodium hydroxide (B78521) and high-purity phosphite (B83602), has been shown to shorten reaction times and simplify the production process. google.com
Below is a table summarizing various catalytic systems being explored for sorbitan ester synthesis.
| Catalyst Type | Example(s) | Key Advantages | Research Findings |
| Enzymatic | Lipases (e.g., Novozym 435, CALB) | High selectivity, mild conditions, biodegradable | Effective in synthesizing sorbitan esters; can control monoester/diester ratio. nih.gov |
| Heterogeneous Acid | Zeolites, MCM-41, Acidic Catalysts (Z1) | Reusable, easy separation, selective dehydration | Can effectively control the degree of sorbitol water loss to favor mono-anhydride formation. researchgate.net |
| Heterogeneous Base | Alkaline Catalysts | Faster esterification speed | Suitable for the esterification step following acid-catalyzed dehydration. |
| Composite | Sodium Hydroxide and Phosphite | Shorter reaction time, simplified process | Leads to a product with lighter color and better flowability. google.com |
| Metal | Raney Nickel, Ruthenium (Ru) on Carbon | High conversion and yield for sorbitol production | Ru catalysts show high activity and selectivity for glucose hydrogenation to sorbitol. mdpi.commdpi.com |
These advancements aim to create more efficient, cost-effective, and environmentally friendly pathways for the large-scale production of this compound. researchgate.net
Advanced Modeling and Simulation of Molecular Interactions
Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding the behavior of this compound at the atomic level. These simulations provide insights that are often difficult to obtain through experimental methods alone.
Key areas of computational research include:
Conformational Analysis: Simulating the flexible structure of the sorbitol backbone to understand its preferred shapes in different environments. While sorbitol has many possible conformations, simulations have shown that it favors an extended chain structure in aqueous solutions, stabilized by intramolecular hydrogen bonds. researchgate.net
Interfacial Behavior: Modeling the aggregation and orientation of Sorbitan 6-monooleate molecules at interfaces. MD simulations have been used to study the behavior of this surfactant on titanium dioxide (TiO₂) surfaces, revealing that the molecules form layers parallel to the surface with their hydrocarbon chains attached to the solid. researchgate.net
Micelle Formation and Properties: Using coarse-grained MD simulations to study the self-assembly of related molecules like Polysorbate 80 (a derivative of sorbitan monooleate) into micelles. acs.org These simulations can predict properties such as micelle size, shape, and the partitioning of other molecules into the micelle core. acs.org
These computational studies help to build a predictive understanding of how this compound functions, accelerating the design of new formulations and applications. The development of molecular force fields is crucial for the accuracy of these simulations.
Expanding Bio-based Applications in Emerging Fields
The renewable origin and versatile properties of this compound make it an attractive building block for new materials in a variety of emerging fields. mdpi.com Researchers are actively exploring its potential beyond traditional applications.
Advanced Polymers and Coatings: Sorbitol's multiple hydroxyl groups make it an excellent monomer for creating cross-linked bio-based polyesters and polyurethanes. mdpi.com
Bio-based Polyurethanes: Sorbitan monooleate has been used as a renewable polyol to create bio-based waterborne polyurethane (WPU) coatings. researchgate.net These WPUs exhibit excellent mechanical properties, UV resistance, and anti-corrosion effects, providing a sustainable alternative to petroleum-based products. researchgate.net
Oleogels: Esters derived from sorbitol can act as oleogelators, structuring vegetable oils into solid-like materials. These have potential applications in food products as alternatives to saturated fats and in pharmaceuticals for topical delivery. mdpi.com
Biomedical Applications: The biocompatibility of sorbitol-based materials is a key advantage for their use in the medical field.
Hydrogels for Drug Release: Polyesters synthesized from sorbitol, such as poly(sorbitol adipate), can be used to create biodegradable hydrogels. nih.gov These hydrogel matrices can be loaded with drugs and are being investigated for controlled drug release applications. nih.gov
Long-Acting Drug Delivery: The principles of using biocompatible polymers for drug elution are being applied to implantable systems and medical devices to achieve long-term, targeted drug release. lubrizol.com
Other Industrial Applications: The unique properties of this compound are being harnessed in various industrial processes.
Flow Improvers: In the biodiesel industry, sorbitan monooleate is used to improve the cold flow properties of palm oil biodiesel by preventing the agglomeration of monoglycerides (B3428702) at low temperatures. jocet.org
Sustainable Materials: As a bio-based platform molecule, sorbitol can be converted into a range of other valuable chemicals, contributing to a more sustainable chemical industry. mdpi.comecologic.eu
This ongoing research continues to uncover new possibilities for this compound, positioning it as a key component in the development of next-generation sustainable materials and technologies.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing Sorbitol 6-Monooleate in experimental settings?
- Methodological Answer : this compound can be characterized using high-performance liquid chromatography (HPLC) with a refractive index detector (RID) for quantitative analysis of sorbitol derivatives . Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation, particularly to confirm esterification at the C6 position. Experimental protocols should include purity validation (≥95%) and reproducibility checks across triplicate runs .
Q. How is this compound utilized as a stabilizing agent in biochemical studies?
- Methodological Answer : Its hygroscopic properties make it effective in maintaining osmolality in cell culture media or enzyme stabilization buffers. For example, in yeast studies, sorbitol derivatives are used to protect cells during osmotic stress by balancing intracellular and extracellular solute concentrations. Researchers should optimize concentrations (e.g., 0.5–1.0 M) based on empirical testing to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer : Discrepancies often arise from differences in sample purity, temperature, or humidity during storage. To address this, design controlled stability studies with standardized protocols:
- Use HPLC to monitor degradation products (e.g., free sorbitol or oleic acid) over time.
- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under accelerated conditions (40°C/75% RH).
- Cross-validate findings with differential scanning calorimetry (DSC) to assess thermal stability .
Q. What experimental design frameworks are optimal for optimizing this compound synthesis parameters?
- Methodological Answer : Employ the PICOT framework to structure variables:
- P opulation: Reaction substrates (sorbitol, oleic acid).
- I ntervention: Catalyst type (e.g., lipase vs. chemical catalysts), temperature (60–100°C).
- C omparison: Yield and purity vs. traditional methods.
- O utcome: Esterification efficiency (>90%).
- T ime: Reaction duration (12–24 hrs).
Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
Q. How can researchers validate the role of this compound in lipid metabolism pathways using in vitro models?
- Methodological Answer :
- Cell-based assays : Treat hepatocyte or adipocyte cell lines with this compound (50–200 µM) and measure lipid accumulation via Oil Red O staining or fluorescent probes (e.g., BODIPY).
- Enzymatic activity : Quantify lipase inhibition using colorimetric substrates (e.g., p-nitrophenyl esters).
- Data validation : Cross-reference results with knockout models (e.g., siRNA targeting sorbitol dehydrogenase) to isolate metabolic contributions .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC50 values. Report confidence intervals (95%) and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Ensure raw data and code are archived in repositories like Figshare for reproducibility .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): Purity, ester content.
- Monitor critical process parameters (CPPs): Reaction pH, agitation speed.
- Use multivariate analysis (e.g., PCA) to identify variability sources and adjust protocols accordingly .
Ethical and Reporting Standards
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodological Answer : Adhere to institutional animal care protocols (IACUC) for dosing and humane endpoints. Report compliance with ARRIVE 2.0 guidelines, including sample size justification and randomization methods. For in vivo osmotic stress studies, limit sorbitol concentrations to <2.0 M to prevent renal toxicity .
Q. How can researchers ensure transparency when publishing conflicting data on this compound’s hygroscopicity?
- Methodological Answer : Disclose all experimental conditions (e.g., humidity chambers, analytical intervals) in supplementary materials. Use the CONSORT-EHEALTH checklist to report deviations and provide raw datasets in open-access formats. Address contradictions through meta-analysis of prior studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
